An In-depth Technical Guide to 2-((4-Aminopentyl)(ethyl)amino)ethanol
An In-depth Technical Guide to 2-((4-Aminopentyl)(ethyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-((4-Aminopentyl)(ethyl)amino)ethanol (CAS No. 69559-11-1). It is a critical intermediate in the synthesis of several pharmaceutical compounds, most notably as a precursor and known impurity of Hydroxychloroquine (B89500).[1][2][3] This document consolidates available data on its chemical properties, provides an overview of its synthesis, and discusses its known applications. Notably, there is a significant lack of publicly available information regarding the specific biological activity and signaling pathways of this compound itself; its biological relevance is primarily discussed in the context of the active pharmaceutical ingredients it helps to produce.
Chemical and Physical Properties
2-((4-Aminopentyl)(ethyl)amino)ethanol is a colorless to light yellow liquid at room temperature.[4][5][6] It is an organic compound containing both amine and alcohol functional groups, which contribute to its basicity and solubility in polar solvents.[1][4] The presence of a primary amine, a tertiary amine, and a hydroxyl group makes it a versatile building block in organic synthesis.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 69559-11-1 | [1][4][7][8][9] |
| Molecular Formula | C₉H₂₂N₂O | [1][4][8][9] |
| Molecular Weight | 174.28 g/mol | [4][7][8] |
| Appearance | Colorless to pale yellow liquid | [4][5][6] |
| Boiling Point | 263.6 °C at 760 mmHg | [8] |
| Density | 0.937 g/cm³ | [8] |
| Flash Point | 113.2 °C | [8] |
| Refractive Index | 1.470 - 1.474 | [8] |
| Solubility | Soluble in water and other polar solvents. Sparingly soluble in Chloroform and Methanol. | [4][10] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [8][11] |
Table 2: Computed Chemical Properties
| Property | Value | Source(s) |
| XLogP3-AA | 0.2 | [4][7] |
| Hydrogen Bond Donor Count | 2 | [4][8] |
| Hydrogen Bond Acceptor Count | 3 | [4][8] |
| Rotatable Bond Count | 7 | [4][8] |
| Topological Polar Surface Area | 49.5 Ų | [4][7] |
| pKa | 14.76 ± 0.10 (Predicted) | [4][8] |
Synthesis and Experimental Protocols
The primary application of 2-((4-Aminopentyl)(ethyl)amino)ethanol is as an intermediate in the synthesis of Hydroxychloroquine.[5][11][12] A high-yielding, continuous flow synthesis method for Hydroxychloroquine has been described in the patent literature, which outlines a key step in the formation of this intermediate.[13]
A general synthetic approach involves the alkylation of an ethylamine (B1201723) derivative followed by nucleophilic substitution with ethanolamine.[4] More specifically, a patented method describes the synthesis of 2-((4-aminopentyl)(ethyl)amino)ethanol (referred to as compound 12 in the patent) from (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime (compound 11 ).[13]
Experimental Protocol: Synthesis of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol[13]
This protocol is based on a continuous flow synthesis method described in US Patent US20200407321A1.[13]
Materials and Equipment:
-
(E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime (starting material)
-
Raney Nickel catalyst
-
Suitable solvent (e.g., THF, diglyme, 1,4-dioxane, methanol, ethanol (B145695), 2-methyl THF, IPA)
-
Continuous Stirred Tank Reactor (CSTR) with a filter frit to retain the catalyst
-
Hydrogen gas source (for inert atmosphere)
Procedure:
-
The CSTR is charged with Raney Nickel (e.g., 1.0 g for a 150 mL reactor).[13] The catalyst is retained within the reactor by a metal filter frit.
-
A solution of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime in a suitable solvent (concentration ranging from 0.05-2.0 M) is continuously fed into the CSTR.[13]
-
The reaction is carried out under an inert atmosphere, for example, with a continuous flow of hydrogen gas.[13]
-
The reduction of the oxime to the primary amine occurs within the CSTR, yielding 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.
-
The product stream is continuously removed from the CSTR for subsequent use in the next synthetic step (e.g., reaction with 4,7-dichloroquinoline (B193633) to form Hydroxychloroquine).[13]
Another publication describes the use of 2-((4-aminopentyl)(ethyl)amino)ethanol in the synthesis of novel quinoline (B57606) derivatives.[12] In this two-stage process, it is first reacted with a quinoline-3-carbaldehyde to form an imine, which is then reduced in situ to the corresponding amine.[12]
Biological Activity and Signaling Pathways
There is a significant lack of research on the specific biological activities and signaling pathways of 2-((4-Aminopentyl)(ethyl)amino)ethanol itself. Its primary biological relevance is as a key intermediate and a known impurity in the production of Hydroxychloroquine.[1][2][3]
The biological effects of Hydroxychloroquine are well-documented and include antimalarial, anti-inflammatory, and immunosuppressive properties.[3][14] It is known to interfere with lysosomal activity and Toll-like receptor (TLR) signaling, which are crucial in autoimmune diseases like lupus and rheumatoid arthritis.[15][16] However, it is important to note that these activities are attributed to the final Hydroxychloroquine molecule and not to its precursor, 2-((4-Aminopentyl)(ethyl)amino)ethanol.
No studies were identified that investigate the direct interaction of 2-((4-Aminopentyl)(ethyl)amino)ethanol with specific cellular targets or its modulation of signaling pathways. The search for signaling pathways related to this compound yielded results for "ethanol," which is a fundamentally different molecule and its signaling pathways (e.g., modulation of mTOR, MAPK, and Wnt signaling) are not relevant to the compound .[17][18][19]
Future research could explore whether this intermediate possesses any intrinsic biological activity, particularly given its structural similarity to other polyamines which can have diverse biological roles.
Safety and Handling
2-((4-Aminopentyl)(ethyl)amino)ethanol is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[7] It is also considered harmful to aquatic life with long-lasting effects.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-((4-Aminopentyl)(ethyl)amino)ethanol is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector for the synthesis of Hydroxychloroquine. Its chemical and physical properties are well-characterized, and synthetic routes for its production are established. However, a notable gap exists in the scientific literature regarding its intrinsic biological activity and its effects on cellular signaling pathways. Future research in these areas could provide valuable insights, especially for toxicological assessments and a deeper understanding of the impurities present in final drug products.
References
- 1. CAS 69559-11-1: 2-[(4-Aminopentyl)ethylamino]ethanol [cymitquimica.com]
- 2. Hydroxychloroquine Impurity 10 - Acanthus Research [acanthusresearch.com]
- 3. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. guidechem.com [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-(4-Aminopentyl(ethyl)amino)ethanol | 69559-11-1 [chemicalbook.com]
- 7. 2-(4-Aminopentyl(ethyl)amino)ethanol | C9H22N2O | CID 112288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. 2-((4-Aminopentyl)(ethyl)amino)ethanol | CymitQuimica [cymitquimica.com]
- 10. labsolu.ca [labsolu.ca]
- 11. 69559-11-1|2-((4-Aminopentyl)(ethyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. US20200407321A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]
- 14. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 15. ccjm.org [ccjm.org]
- 16. Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethanol affects differentiation-related pathways and suppresses Wnt signaling protein expression in human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
